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Compound of Interest

Compound Name: 1,2,4-Trimethylbenzene

Cat. No.: B165218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of
1,2,4-trimethylbenzene (also known as pseudocumene). Leveraging data from established
computational chemistry studies and public scientific databases, this document details the
molecule's structural, vibrational, and electronic characteristics. It is intended to serve as a
foundational resource for researchers in fields ranging from materials science to drug
development, where understanding the molecular properties of aromatic hydrocarbons is
crucial.

Molecular Structure and Properties

1,2,4-Trimethylbenzene is an aromatic hydrocarbon with the chemical formula CoHi2. It is a
significant component of various industrial solvents and fuels and serves as a precursor in the
synthesis of other organic compounds.[1][2] Its molecular structure, characterized by a
benzene ring with three methyl group substituents, gives rise to specific electronic and steric
properties that influence its reactivity and interactions.

Optimized Geometrical Parameters

The equilibrium geometry of 1,2,4-trimethylbenzene can be determined computationally using
methods such as Density Functional Theory (DFT). The following table presents typical bond

lengths and angles for 1,2,4-trimethylbenzene, optimized at the B3LYP/6-311++G(d,p) level of
theory, a common and reliable method for such calculations. While a dedicated study providing
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a complete set of these parameters for 1,2,4-trimethylbenzene is not readily available in the
searched literature, the values presented here are representative for this class of molecule and
are based on studies of structurally similar compounds.

Parameter Value

Bond Lengths (A)

C-C (aromatic) 1.39-1.41
C-C (methyl) 1.51-1.52
C-H (aromatic) 1.08 -1.09
C-H (methyl) 1.09-1.10

**Bond Angles (°) **

C-C-C (aromatic) 118 - 122
C-C-C (methyl) 119-121
H-C-H (methyl) 108 - 110

Vibrational Analysis

The vibrational spectrum of 1,2,4-trimethylbenzene provides a fingerprint of its molecular
structure and bonding. Experimental infrared (IR) and Raman spectroscopy, in conjunction with
theoretical calculations, allow for the assignment of specific vibrational modes.

Theoretical vs. Experimental Vibrational Frequencies

The table below compares experimental vibrational frequencies obtained from the National
Institute of Standards and Technology (NIST) database with theoretical frequencies calculated
for a similar molecule, the 2,4,5-trimethylbenzyl radical.[3][4] The theoretical values are
typically scaled to better match experimental observations. The assignments are based on the
potential energy distribution (PED) of the normal modes.
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Vibrational Mode Experimental Frequency Theoretical Frequency
(cm=1)[3] (cm~1) (Scaled)[4]

C-H stretch (aromatic) ~3000 - 3100 Not available

C-H stretch (methyl) ~2850 - 3000 Not available

C-C stretch (ring) ~1600, 1500 Not available

CHs deformation ~1450, 1380 Not available

C-H in-plane bend ~1000 - 1300 Not available

Ring breathing Not available 730[4]

C-H out-of-plane bend ~700 - 900 Not available

Electronic Properties

The electronic structure of 1,2,4-trimethylbenzene dictates its reactivity and photophysical

properties. Key parameters include the energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.

The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's

kinetic stability and chemical reactivity. The following table presents calculated HOMO and

LUMO energies for a structurally related molecule, 2,4,6-trimethylbenzene sulphonylchloride,
determined at the B3LYP/6-311++G(d,p) level of theory.[5]

Parameter Value (eV)

HOMO Energy Not available

LUMO Energy Not available

HOMO-LUMO Gap Not available
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A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is
generally more reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule. The Mulliken
atomic charges, calculated using NBO analysis, indicate the partial positive or negative
character of each atom. This information is valuable for understanding intermolecular
interactions and predicting sites of electrophilic or nucleophilic attack.

Atom Mulliken Charge (e)
C (aromatic, unsubstituted) -0.1t0-0.2

C (aromatic, methyl-substituted) 0.05t0 0.15

C (methyl) -0.2t0-0.3

H (aromatic) 0.1t00.2

H (methyl) 0.05t00.1

Note: The data in this table is illustrative and based on general trends observed in similar
aromatic hydrocarbons, as a specific NBO analysis for 1,2,4-trimethylbenzene was not found
in the searched literature.

Experimental and Computational Protocols

The following sections detail the methodologies typically employed in the quantum chemical
study of molecules like 1,2,4-trimethylbenzene.

Computational Details

Quantum chemical calculations are generally performed using Gaussian suite of programs. The
geometry of the molecule is optimized using Density Functional Theory (DFT) with a hybrid
functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a
good balance between accuracy and computational cost for organic molecules. Vibrational
frequencies are also calculated at the same level of theory to confirm that the optimized
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structure corresponds to a local minimum on the potential energy surface. Natural Bond Orbital
(NBO) analysis is carried out to determine the charge distribution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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